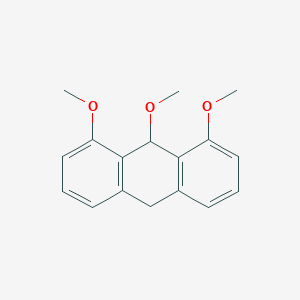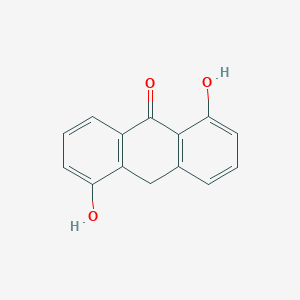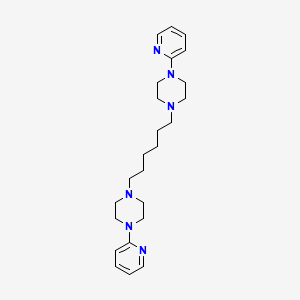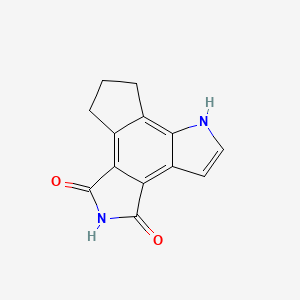
1,8,9-Trimethoxy-9,10-dihydro-anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8,9-Trimethoxy-9,10-dihydro-anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three methoxy groups at positions 1, 8, and 9, and a dihydro structure at positions 9 and 10. Anthracene derivatives are known for their photophysical properties and have applications in various fields such as organic light-emitting diodes (OLEDs) and photon upconversion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,8,9-Trimethoxy-9,10-dihydro-anthracene can be synthesized through a multi-step process. One common method involves the Diels-Alder reaction between anthracene and benzoquinone, followed by methoxylation. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as zinc iodide and silver oxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization and chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,8,9-Trimethoxy-9,10-dihydro-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent anthracene structure.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Anthracene and its derivatives.
Substitution: Various substituted anthracenes depending on the reagents used.
Applications De Recherche Scientifique
1,8,9-Trimethoxy-9,10-dihydro-anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of OLEDs and other photophysical applications.
Mécanisme D'action
The mechanism of action of 1,8,9-Trimethoxy-9,10-dihydro-anthracene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the dihydro structure play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Similar Compounds:
9,10-Dihydroanthracene: A simpler derivative without methoxy groups, used as a hydrogen donor.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.
Triptycene: A more complex structure with three phenyl rings, used in various photophysical applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its photophysical properties and potential biological activities compared to other anthracene derivatives .
Propriétés
Formule moléculaire |
C17H18O3 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
1,8,9-trimethoxy-9,10-dihydroanthracene |
InChI |
InChI=1S/C17H18O3/c1-18-13-8-4-6-11-10-12-7-5-9-14(19-2)16(12)17(20-3)15(11)13/h4-9,17H,10H2,1-3H3 |
Clé InChI |
SEFFBCQMWOLCMQ-UHFFFAOYSA-N |
SMILES canonique |
COC1C2=C(CC3=C1C(=CC=C3)OC)C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)




![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[2-(2-Benzyl-phenoxy)-ethyl]-piperidine](/img/structure/B10839890.png)
![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)

![1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
![1-[Bis(4-bromophenyl)methyl]-3-phenylthiourea](/img/structure/B10839918.png)
![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)